N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Chlorination and Ethoxylation: The quinoline core is then chlorinated at the 2-position and ethoxylated at the 6-position using appropriate reagents and conditions.
Attachment of the Cyclopentylamine Group: The final step involves the nucleophilic substitution of the quinoline derivative with cyclopentylamine under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the amine group, leading to various reduced derivatives.
Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors and dyes.
Biology and Medicine
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial, antifungal, and antiviral activities.
Anticancer Agents: Some derivatives are investigated for their potential anticancer properties.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Employed in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Ethoxyquinoline Derivatives: Compounds with similar ethoxy substitution on the quinoline ring.
Uniqueness
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of the cyclopentylamine group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQQAGTXHJHMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.